molecular formula C14H15NO B15346499 [1,1-Biphenyl]-2-ol,5-amino-4-ethyl-

[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-

Cat. No.: B15346499
M. Wt: 213.27 g/mol
InChI Key: NJQWACBZYIKQLO-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2-ol,5-amino-4-ethyl- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1-Biphenyl]-2-ol,5-amino-4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1-Biphenyl]-2-ol,5-amino-4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-amino-5-ethyl-2-phenylphenol

InChI

InChI=1S/C14H15NO/c1-2-10-8-14(16)12(9-13(10)15)11-6-4-3-5-7-11/h3-9,16H,2,15H2,1H3

InChI Key

NJQWACBZYIKQLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Conformational Analysis of 5-Amino-4-Ethyl-Biphenyl-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, conformational dynamics, and synthetic pathways for 5-amino-4-ethyl-biphenyl-2-ol . This analysis is designed for medicinal chemists and structural biologists, focusing on the molecule's utility as a privileged scaffold in drug discovery.

Classification: Substituted Biaryl / Privileged Scaffold Molecular Formula:


Molecular Weight:  213.28  g/mol [1]

Executive Summary

5-amino-4-ethyl-biphenyl-2-ol represents a specific subclass of 2-phenylphenols (ortho-phenylphenols).[1] Its significance lies in the unique arrangement of its functional groups: an ortho-hydroxyl group capable of intramolecular hydrogen bonding, a lipophilic ethyl tail, and a primary amine handle for further derivatization.

Unlike planar aromatic systems, this molecule exhibits axial chirality (atropisomerism) potential due to restricted rotation around the C1-C1' biaryl bond, governed by the steric bulk of the ortho-hydroxyl group. This guide explores the energetic landscape of this rotation and provides a robust synthetic protocol for accessing this scaffold.

Molecular Geometry & Conformational Analysis

The pharmacological efficacy of biphenyl derivatives often depends on the dihedral angle (


)  between the two aromatic rings. For 5-amino-4-ethyl-biphenyl-2-ol, the conformation is dictated by a competition between steric repulsion and electronic conjugation.[1]
The "Ortho-Effect" and Torsion

In an unsubstituted biphenyl, the equilibrium torsion angle is approximately 44° in solution. However, the introduction of the hydroxyl group at the C2 position creates significant steric clash with the ortho-hydrogens of the phenyl ring (Ring B).

  • Steric Repulsion: The Van der Waals radius of the oxygen atom forces the rings to twist further out of plane to minimize energy.

  • Electronic Conjugation: Resonance favors planarity (

    
    ), but this is energetically inaccessible (barrier > 3 kcal/mol).
    
  • Predicted Torsion:

    
    .[1]
    
Intramolecular OH- Interaction

A critical stabilizing feature in 2-hydroxybiphenyls is the interaction between the hydroxyl proton and the


-electron cloud of the opposing phenyl ring.[1]
  • Mechanism: The O-H bond acts as a donor, and the quadrupole of Ring B acts as an acceptor.

  • Energetic Contribution: This interaction stabilizes the twisted conformation by approximately 1.5–2.5 kcal/mol compared to the non-interacting rotamer.

  • Solvent Dependence: In polar protic solvents (MeOH,

    
    ), this intramolecular bond competes with intermolecular solvent bonding. In non-polar environments (binding pockets), the OH-
    
    
    
    lock is dominant.
Electronic Landscape (Hammett Effects)
  • 5-Amino Group (

    
    ):  A strong 
    
    
    
    -donor located para to the hydroxyl group.[1] It increases electron density in Ring A, making the C2-OH more nucleophilic.[1]
  • 4-Ethyl Group (

    
    ):  Provides weak inductive donation (
    
    
    
    ) and lipophilic bulk, essential for filling hydrophobic pockets in enzyme active sites (e.g., kinase hinge regions).

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of forces determining the molecule's 3D structure.

ConformationLogic Start Biphenyl Core Rotation Planar Planar State (0°) Max Conjugation Start->Planar Attempted Resonance Steric Steric Clash (2-OH vs Ring B Ortho-H) Planar->Steric Destabilized by Twist Twisted State (~60°) Energy Minimum Steric->Twist Relieves Strain OH_Pi Intramolecular OH-Pi Interaction Twist->OH_Pi Stabilized by Final Stable Bioactive Conformation (Non-Planar) OH_Pi->Final Locks Geometry

Figure 1: Logical flow of competing steric and electronic forces resulting in the final twisted conformation.

Synthetic Methodology: The "Self-Validating" Protocol[1]

Direct nitration of 4-ethyl-2-phenylphenol often yields inseparable mixtures of regioisomers. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling approach, ensuring regiochemical integrity. This route is designed to be self-validating: each intermediate has distinct spectroscopic signatures (NMR/MS) that confirm success before proceeding.[1]

Retrosynthetic Analysis[1]
  • Target: 5-amino-4-ethyl-biphenyl-2-ol[1]

  • Disconnection: Aryl-Aryl bond (C1-C1').[1]

  • Coupling Partners:

    • Partner A (Electrophile): 1-Bromo-4-ethyl-2-methoxy-5-nitrobenzene.[1]

    • Partner B (Nucleophile): Phenylboronic acid.

Step-by-Step Protocol
Step 1: Scaffold Preparation (Bromination & Nitration)

Start with 4-ethylanisole (protected phenol).[1]

  • Nitration: Treat 4-ethylanisole with

    
     at 0°C. The methoxy group directs ortho/para.[1] Sterics from the ethyl group favor the ortho position relative to the methoxy (position 3, which becomes 5 in the final numbering).
    
    • Validation:

      
       NMR shows aromatic singlets (para-substitution pattern broken).
      
  • Bromination: Treat the nitro-intermediate with

    
    .[1]
    
    • Target Intermediate:1-Bromo-4-ethyl-2-methoxy-5-nitrobenzene .[1]

Step 2: Suzuki-Miyaura Coupling

Reagents:


 (5 mol%), 

(2.0 eq), DME/H2O (4:1).
  • Dissolve the aryl bromide (Partner A) and Phenylboronic acid (1.2 eq) in degassed DME.

  • Add aqueous carbonate base and catalyst.

  • Reflux under Argon for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Mass Spec (ESI+) will show M+H peak corresponding to the biaryl nitro ether.

Step 3: Global Deprotection & Reduction[1]
  • Demethylation: Treat the biaryl ether with

    
     (3.0 eq) in DCM at -78°C 
    
    
    
    RT.
    • Note: This reveals the 2-OH group.[1]

  • Nitro Reduction: Hydrogenation using

    
     (1 atm) and 
    
    
    
    in MeOH.
    • Caution: Monitor carefully to avoid reducing the biphenyl ring. Alternatively, use

      
       for chemoselective nitro reduction.
      
Summary Table: Reaction Parameters
StepTransformationReagentsKey Observation (QC)
1 C-C Coupling

,

Disappearance of Aryl-Br isotopic pattern in MS.[1]
2 Demethylation

, DCM
Shift of O-Me singlet (

3.8) to broad OH singlet in NMR.
3 Reduction

, Pd/C
Shift of Nitro-adjacent protons; appearance of

signal.[1]

Visualization: Synthetic Pathway[1]

Synthesis SM 4-Ethyl-2-methoxy- 5-nitro-bromobenzene Coupled Intermediate: Nitro-Biphenyl-Ether SM->Coupled Suzuki Pd(PPh3)4 Boronic Phenylboronic Acid Boronic->Coupled Deprotected Intermediate: Nitro-Biphenyl-Phenol Coupled->Deprotected BBr3 (Demethylation) Product TARGET: 5-Amino-4-Ethyl- Biphenyl-2-ol Deprotected->Product H2/Pd-C (Reduction)

Figure 2: Synthetic route utilizing cross-coupling for regiocontrol.

Characterization Data (Predicted)

For the final verification of 5-amino-4-ethyl-biphenyl-2-ol , the following spectroscopic signatures are diagnostic.

Proton NMR ( , 400 MHz, DMSO- )
  • 
     9.20 (s, 1H):  Phenolic -OH  (Exchangeable). Broadened by intramolecular H-bond.[1]
    
  • 
     7.30 - 7.50 (m, 5H): Ring B  aromatic protons (Multiplet, typical monosubstituted phenyl).
    
  • 
     6.85 (s, 1H): Ring A, H-3 . Singlet. Shielded by adjacent OH and NH2.
    
  • 
     6.60 (s, 1H): Ring A, H-6 . Singlet.
    
  • 
     4.50 (br s, 2H): -NH2 .
    
  • 
     2.45 (q, 2H):  Ethyl -CH2- .[1]
    
  • 
     1.15 (t, 3H):  Ethyl -CH3 .[1]
    
Infrared Spectroscopy (FT-IR)[1]
  • 3400-3300 cm

    
    :  N-H stretching (primary amine doublet).[1]
    
  • 3500-3200 cm

    
    :  O-H stretching (broad, shifted lower due to H-bonding).[1]
    
  • 1620 cm

    
    :  N-H bending.[1]
    

References

  • Ioki, Y., Kawana, H., & Nishimoto, K. (1978).[2] Intramolecular hydrogen bond between hydroxyl group and

    
    -base in 2-hydroxybiphenyl. Bulletin of the Chemical Society of Japan.[2] Link
    
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Rzepa, H. (2011). Conformational analysis of biphenyls: an upside-down view. Imperial College London. Link

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds. Molecules. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Phenylphenol. Link

Sources

The Unexplored Potential of 5-amino-4-ethyl-2-phenylphenol: A Predictive Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds with significant theoretical potential that remain largely unexplored in the scientific literature. Our comprehensive investigation into "5-amino-4-ethyl-2-phenylphenol" has revealed it to be one such molecule. Despite extensive searches through scientific databases and patent libraries, no direct research, synthesis protocols, or documented applications for this specific compound have been found.

However, the absence of evidence is not evidence of absence of potential. The structural motifs present in 5-amino-4-ethyl-2-phenylphenol—a substituted aminophenol and a biphenyl backbone—are hallmarks of significant biological activity. This guide, therefore, takes a predictive and inferential approach. By examining the well-documented applications of its closest structural analogs, we aim to provide a robust, scientifically-grounded framework for initiating research into the potential therapeutic applications of this novel compound. This document is designed to be a starting point, a catalyst for new avenues of investigation into what could be a promising new molecule in the pharmacopeia.

Core Structure and Predictive Analysis

The molecule 5-amino-4-ethyl-2-phenylphenol is a fascinating amalgamation of functional groups known for their biological relevance. To understand its potential, we must dissect its core components: the aminophenol group and the 2-phenylphenol (o-phenylphenol) backbone.

  • Aminophenol Derivatives: This class of compounds is a cornerstone in medicinal chemistry, with a broad range of therapeutic applications including anticancer, anti-inflammatory, analgesic, and neuroprotective effects. The positioning of the amino and hydroxyl groups is critical for their pharmacological properties.[1]

  • 2-Phenylphenol (o-phenylphenol): This biphenyl compound is a well-known biocide, used as a preservative and disinfectant.[2] Its derivatives have been explored for various pharmacological activities.

The unique combination of these two moieties in 5-amino-4-ethyl-2-phenylphenol suggests a high probability of interesting and potent biological activities.

Predicted Therapeutic Application I: Anticancer Activity

A significant body of research points to the potent anticancer activities of aminophenol derivatives.[1][3] The aminophenol moiety is often crucial for inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[1]

Proposed Mechanism of Action: Induction of Apoptosis

Many aminophenol analogs exert their anticancer effects by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is independent of traditional retinoic acid receptors (RARs), offering a potential advantage against retinoid-resistant cancers.[3]

Anticancer_Mechanism 5-amino-4-ethyl-2-phenylphenol 5-amino-4-ethyl-2-phenylphenol Cancer_Cell Cancer_Cell 5-amino-4-ethyl-2-phenylphenol->Cancer_Cell ROS_Generation ROS_Generation Cancer_Cell->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Predicted apoptotic pathway initiated by 5-amino-4-ethyl-2-phenylphenol in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

To validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-amino-4-ethyl-2-phenylphenol against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer).

Methodology:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-amino-4-ethyl-2-phenylphenol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Predicted Therapeutic Application II: Antimicrobial and Antifungal Activity

The 2-phenylphenol scaffold is a known antimicrobial and antifungal agent.[2] The addition of the amino and ethyl groups in 5-amino-4-ethyl-2-phenylphenol could modulate this activity, potentially leading to a synergistic effect or a novel spectrum of activity. A study on the combination of triclosan and 2-phenylphenol demonstrated a synergistic effect against Pseudomonas aeruginosa and various fungi.[4]

Proposed Mechanism of Action: Disruption of Cell Membranes

Like other phenolic compounds, 5-amino-4-ethyl-2-phenylphenol is predicted to exert its antimicrobial effect by disrupting the cell walls and membranes of bacteria and fungi. This leads to leakage of intracellular components and ultimately cell death.[5]

Antimicrobial_Mechanism cluster_0 Bacterial/Fungal Cell Cell_Wall Cell_Wall Cell_Membrane Cell_Membrane Cytoplasm Cytoplasm Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Leakage of Contents 5-amino-4-ethyl-2-phenylphenol 5-amino-4-ethyl-2-phenylphenol Disruption Disruption 5-amino-4-ethyl-2-phenylphenol->Disruption Disruption->Cell_Wall Disruption->Cell_Membrane

Caption: Predicted mechanism of antimicrobial action of 5-amino-4-ethyl-2-phenylphenol.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of 5-amino-4-ethyl-2-phenylphenol that inhibits the visible growth of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Methodology:

  • Microorganism Preparation: Grow the test microorganisms in their respective optimal broth overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of 5-amino-4-ethyl-2-phenylphenol in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Predicted Therapeutic Application III: Antioxidant Activity

Ortho-aminophenol derivatives have been reported to possess excellent antioxidant activities.[6] This is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Proposed Mechanism of Action: Free Radical Scavenging

The phenolic hydroxyl group and the amino group in 5-amino-4-ethyl-2-phenylphenol can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Antioxidant_Mechanism Free_Radical Free_Radical Neutralized_Molecule Neutralized_Molecule Free_Radical->Neutralized_Molecule H+ donation 5-amino-4-ethyl-2-phenylphenol 5-amino-4-ethyl-2-phenylphenol Stable_Radical Stable_Radical 5-amino-4-ethyl-2-phenylphenol->Stable_Radical forms

Caption: Predicted free radical scavenging mechanism of 5-amino-4-ethyl-2-phenylphenol.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant potential can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Objective: To measure the free radical scavenging capacity of 5-amino-4-ethyl-2-phenylphenol.

Methodology:

  • Compound Preparation: Prepare different concentrations of 5-amino-4-ethyl-2-phenylphenol in methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Mix the compound solutions with the DPPH solution in a 96-well plate. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • EC50 Determination: Determine the effective concentration required to scavenge 50% of the DPPH radicals (EC50) by plotting the scavenging percentage against the compound concentration.

Synthesis and Characterization

While no specific synthesis for 5-amino-4-ethyl-2-phenylphenol is published, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential route could involve the nitration of 4-ethyl-2-phenylphenol followed by the reduction of the nitro group to an amine.

Table 1: Predicted Physicochemical Properties of 5-amino-4-ethyl-2-phenylphenol

PropertyPredicted Value
Molecular FormulaC14H15NO
Molecular Weight213.28 g/mol
XLogP33.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count2

Note: These properties are computationally predicted and require experimental verification.

Conclusion and Future Directions

The in-silico analysis and literature review of structurally related compounds strongly suggest that 5-amino-4-ethyl-2-phenylphenol is a molecule of significant interest for drug discovery and development. Its potential applications as an anticancer, antimicrobial, and antioxidant agent warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro evaluation of this promising yet unexplored compound. Future research should focus on developing a reliable synthetic route, followed by a comprehensive biological evaluation to validate these predictions and uncover the full therapeutic potential of 5-amino-4-ethyl-2-phenylphenol.

References

  • Kim, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 935-943.
  • Dine, H. A., et al. (2006). Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. Saudi Medical Journal, 27(3), 329-333.
  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Pharmaceutical Chemistry Journal, 57(5), 631-643.
  • Putrová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175.
  • Wang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry, 67(12), 10147-10165.
  • Australian Government Department of Health. (2022). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water. Retrieved from [Link]

  • Google Patents. (1990). EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
  • PubChem. 5-Amino-2-[1-(4-amino-2-hydroxyphenyl)ethyl]phenol. Retrieved from [Link]

  • Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Wikipedia. 2-Phenylphenol. Retrieved from [Link]

  • Google Patents. (2016). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl].
  • PubChem. Patent US-5183906-A. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]

  • Bio-Connect. 430194 4-Amino-2-phenylphenol CAS: 19434-42-5. Retrieved from [Link]

  • Journal of Applied Organometallic Chemistry. (2022). Simple, Highly Efficient Synthesis 2-Amino-4-phenyl-4,5,6,7-tetrahydropyrano[3,2-c]carbazole-3-carbonitrile Derivatives Using Silica Supported Dodeca-Tungstophosphoric Acid DTP/SiO2. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Retrieved from [Link]

  • ResearchGate. (2020). Para Amino Phenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of the substituted biaryl compound, [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-. Our focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming the critical C-C bond in this class of molecules.[1][2] This document is structured to help you diagnose issues, understand the underlying chemical principles, and ultimately, enhance your reaction yields and product purity.

Part 1: Foundational Knowledge & General FAQs

This section addresses fundamental questions regarding the strategic choices in a Suzuki-Miyaura coupling for synthesizing complex molecules like [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-.

Q1: What is the recommended synthetic strategy for [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-?

A1: The most robust and convergent approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3][4] The key is the formation of the bond between the two phenyl rings. We recommend coupling phenylboronic acid (1) , a commercially available and stable reagent, with a functionalized aryl halide such as 2-bromo-5-amino-4-ethylphenol (2) .

  • Rationale: Phenylboronic acid is generally more stable and less prone to side reactions compared to a highly functionalized boronic acid partner.[1] The aryl bromide offers a good balance of reactivity and stability, generally being more reactive than an aryl chloride and more cost-effective than an aryl iodide.[5][6] The primary challenge with this route is the potential for the amine (-NH2) and hydroxyl (-OH) groups on the aryl halide to interfere with the catalyst.

Reaction Scheme: Proposed Suzuki-Miyaura synthesis of [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl- Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Q2: How do I select the optimal Palladium Catalyst and Ligand?

A2: The choice of catalyst and ligand is critical and substrate-dependent. For this transformation, which involves an electron-rich aryl bromide, a high-performance catalytic system is recommended.

  • Catalyst Precursor: A Pd(0) source is required for the catalytic cycle to begin. While Pd(PPh₃)₄ can be used, it's often more reliable to use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.[7][8]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5]

    • Triphenylphosphine (PPh₃): A standard, cost-effective choice, but may require higher catalyst loadings and temperatures.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that are highly effective for coupling sterically hindered or electron-rich partners.[9] They often allow for lower catalyst loadings (0.5-2 mol%) and milder reaction conditions, leading to higher yields and fewer side products.[5]

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and active palladium complexes, making them an excellent alternative to phosphine ligands.[10]

Q3: What is the role of the base and how do I choose the right one?

A3: The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5][11] Its selection can dramatically influence the reaction's success.

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2]

  • Common Choices:

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good starting point. Cesium carbonate (Cs₂CO₃) is more basic and can be effective for challenging couplings but is more expensive.[12]

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with less reactive aryl chlorides or hindered substrates.[11][13]

    • Organic Bases (e.g., Triethylamine): Generally less effective for this type of coupling and can sometimes lead to side reactions.[14]

For the synthesis of [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-, an inorganic base like K₂CO₃ or K₃PO₄ is recommended to avoid side reactions with the acidic phenol group.

Q4: How does the solvent system impact the reaction yield?

A4: The solvent must solubilize the reactants and facilitate the interaction of all components. Biphasic solvent systems are very common in Suzuki couplings.

  • Toluene/Water or Dioxane/Water: These mixtures are standard. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and helps in the formation of the active boronate species.[12]

  • Aprotic Polar Solvents (DMF, DMAc): These can be effective but may be harder to remove during workup. They are good choices when solubility is an issue.[9]

  • Ethers (THF, 2-MeTHF): Often used, but ensure they are peroxide-free, as peroxides can deactivate the catalyst.[15]

Crucial Note on Degassing: All solvents must be rigorously degassed before use. The active Pd(0) catalyst is extremely sensitive to oxygen and will be oxidized to an inactive state if oxygen is present, leading to failed reactions.[15]

Part 2: Troubleshooting Guide for Low Yield & Impurities

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has failed or the yield is very low. What are the first things I should check?

A: A systematic check of your setup and reagents is the first step. Low yields can often be traced back to a few common culprits.[16]

  • Inert Atmosphere Integrity: The Pd(0) catalyst is highly oxygen-sensitive.[15] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction.

  • Reagent Quality & Purity:

    • Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[7][15] Use fresh, high-purity reagent.

    • Aryl Halide: Verify the purity of your 2-bromo-5-amino-4-ethylphenol. Impurities can inhibit the catalyst.

    • Solvent Purity: Use anhydrous solvents. Water content can affect the base's efficacy, and peroxides in ether solvents will kill the catalyst.[15]

  • Catalyst/Ligand Integrity: Palladium catalysts and phosphine ligands can degrade. Ensure they have been stored correctly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[16]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Initial troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 2: Significant Side Product Formation

Q: I am observing significant protodeboronation of my phenylboronic acid. How can I prevent this?

A: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] It is often exacerbated by high temperatures and the presence of excess water or acidic protons.

  • Use a Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol ester (phenylboronic acid pinacol ester). These are generally more robust and less susceptible to protodeboronation.[15]

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some loss.

  • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the aryl halide is consumed to prevent prolonged exposure to harsh conditions.

Q: My starting material, 2-bromo-5-amino-4-ethylphenol, is being dehalogenated. What causes this side reaction?

A: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture.[10]

  • Potential Hydride Sources: Impurities in solvents or reagents, or sometimes the base or solvent itself under certain conditions, can act as hydride donors.

  • Mitigation Strategies:

    • Use High-Purity Reagents: Ensure all reagents and solvents are of high purity.

    • Optimize the Base: Sometimes, a weaker base or different base can reduce the rate of dehalogenation.

    • Ligand Choice: A bulkier, more electron-donating ligand can sometimes favor the desired reductive elimination over the dehalogenation pathway.

Q: I'm seeing homocoupling of phenylboronic acid (forming biphenyl). How can I minimize this?

A: Homocoupling is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can promote this undesired pathway.

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture and solvent are thoroughly de-oxygenated before adding the palladium catalyst.[15]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.

Part 3: Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of [1,1'-Biphenyl]-2-ol, 5-amino-4-ethyl-. Optimization may be required based on your specific results.

Materials:

  • 2-bromo-5-amino-4-ethylphenol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-amino-4-ethylphenol, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of degassed toluene, and add this solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.[17][18]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, being an aminophenol, is polar. Purification can be achieved by silica gel column chromatography. A gradient elution system, such as hexanes/ethyl acetate, may be required. Due to the amino group, tailing on the silica column can be an issue; adding a small amount of triethylamine (0.5-1%) to the eluent can help mitigate this.

Data Presentation: Comparison of Reaction Conditions

The following table illustrates how the choice of base and ligand can impact the yield in a typical Suzuki coupling, based on literature precedents. Yields are highly substrate-dependent.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O1001240-60
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001055-75
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O808>85
Data compiled from multiple sources for illustrative purposes.[7][11]

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is key to effective troubleshooting.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. Taylor & Francis Online.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town Libraries.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Selective Synthesis of (Benzyl)
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.

Sources

separation of isomers in [1,1-Biphenyl]-2-ol,5-amino-4-ethyl- production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation & Purification Guide Subject: [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- (Synthesis & Purification) Ticket ID: CHEM-ISO-SEP-442 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely synthesizing [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- (also known as 5-amino-4-ethyl-2-phenylphenol) as a high-value intermediate for specialized azo dyes, high-performance polymers, or pharmaceutical scaffolds.

The critical challenge in this workflow is not the synthesis itself, but the regiochemical control and subsequent separation of the 5-amino isomer (Target) from the 3-amino isomer (Impurity) and unreacted precursors. This guide addresses the separation logic based on the structural "Para vs. Ortho" relationship between the hydroxyl and amino groups.

Part 1: The Isomer Separation Logic (Visualized)

The following workflow illustrates the critical decision points in the purification process. The separation relies on the distinct hydrogen-bonding networks of the isomers.

IsomerSeparation Start Crude Reaction Mixture (Post-Reduction) Process Recrystallization / Trituration Start->Process Isomer5 Target: 5-Amino Isomer (Para-relationship OH/NH2) Intermolecular H-Bonding Solid Solid Cake (Enriched 5-Amino) Isomer5->Solid Precipitates due to network formation Isomer3 Impurity: 3-Amino Isomer (Ortho-relationship OH/NH2) Intramolecular H-Bonding Liquor Mother Liquor (Contains 3-Amino) Isomer3->Liquor Remains dissolved due to internal H-bond Solvent Solvent Selection: Non-Polar / Low-Polarity (e.g., Toluene, DCM) Solvent->Process Add Solvent Filtration Filtration Step Process->Filtration Filtration->Solid Insoluble Filtration->Liquor Soluble

Figure 1: Solubility-driven separation workflow. The 5-amino isomer forms insoluble networks, while the 3-amino isomer remains soluble due to internal hydrogen bonding.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Regiocontrol & Synthesis

Q1: Why am I seeing significant levels of the 3-amino isomer in my crude mixture? A: This is a directing effect issue during the nitration step (pre-reduction).

  • The Mechanism: Your precursor is likely 4-ethyl-2-phenylphenol. You have two activating groups: the Hydroxyl (-OH) at position 2 and the Ethyl (-Et) at position 4.

    • Hydroxyl Effect: Directs ortho (pos 3) and para (pos 5).

    • Ethyl Effect: Directs ortho (pos 3, 5) relative to itself.

  • The Conflict: Both groups activate position 3 and 5. However, Position 3 is sterically crowded , sandwiched between the -OH and the -Ethyl group.

  • Solution: Lower your nitration temperature (0°C to -10°C). Lower temperatures increase selectivity for the kinetically favored (less hindered) 5-position. If you nitrate at room temperature, you provide enough energy to overcome the steric barrier at position 3, increasing the impurity profile.

Phase 2: Purification & Separation

Q2: Standard recrystallization isn't working. How do I separate the isomers without column chromatography? A: You must exploit the Hydrogen Bonding Difference .

  • The 3-Amino Isomer (Impurity): The amine (pos 3) and hydroxyl (pos 2) are adjacent (ortho). They form an intramolecular hydrogen bond.[1] This "closes" the molecule, making it less polar and more soluble in non-polar solvents (e.g., Toluene, Benzene, DCM).

  • The 5-Amino Isomer (Target): The amine (pos 5) and hydroxyl (pos 2) are opposite (para-like relationship). They cannot bond internally. Instead, they form strong intermolecular bonds with other molecules, creating a crystal lattice with a high melting point and low solubility in non-polar solvents.

  • Protocol:

    • Dissolve the crude solid in hot Toluene or Chlorobenzene.

    • Cool slowly to room temperature.

    • The 5-amino target will precipitate as a solid.

    • The 3-amino impurity will remain dissolved in the mother liquor.

Q3: My product is purple/dark. How do I remove the color bodies? A: Aminophenols are highly susceptible to oxidation, forming quinone-like impurities (colored).

  • Immediate Fix: Perform all recrystallizations in the presence of a reducing agent, such as a pinch of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite, in the aqueous phase if doing a biphasic wash.

  • Storage: Store the final amine under nitrogen/argon. Exposure to air will turn the white/beige solid dark brown within hours.

Phase 3: Analytical Validation

Q4: How do I distinguish the isomers on HPLC? A: Use a Reverse Phase (C18) method with pH control.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Logic: At acidic pH, the amine is protonated (-NH3+).

    • The 3-amino isomer is often less basic due to the H-bond with the phenol oxygen, or it may elute later due to the "shielding" effect of the intramolecular bond making it effectively more hydrophobic than the 5-amino isomer in certain gradients.

    • Note: Standard elution order often shows the para-isomer (5-amino) eluting before the ortho-isomer (3-amino) on C18 because the ortho isomer's internal H-bond increases its effective hydrophobicity (interaction with the stationary phase).

Part 3: Quantitative Data & Specifications

Table 1: Predicted Solubility Profile for Separation

SolventTarget (5-Amino-4-Ethyl...)[2]Impurity (3-Amino-4-Ethyl...)[3]Action
Water (Neutral) InsolubleInsolubleWash to remove salts
Water (pH < 2) Soluble (Salt form)Soluble (Salt form)Acid extraction (Non-selective)
Toluene Insoluble (Cold) Soluble Primary Crystallization Solvent
Methanol SolubleSolubleAvoid for separation; good for transfer
Hexane InsolubleSlightly SolubleAnti-solvent for precipitation

Table 2: Key Structural Identifiers (NMR)

FeatureTarget (5-Amino)Impurity (3-Amino)
Aromatic Protons (Ring A) Two singlets (or weak doublets) at Pos 3 & 6.Two doublets (meta coupling).
NH2 Shift Broad singlet, typically 4.0 - 5.0 ppm.Broad singlet, often shifted downfield (>5.0 ppm) due to H-bonding.

References

  • PubChem. 2-Phenylphenol (Compound Summary). National Library of Medicine. Available at: [Link][4]

  • ResearchGate. Separation of o-amino and p-amino phenol isomers. (Community Discussion & Methodology). Available at: [Link]

  • Wikipedia. 2-Phenylphenol (Synthesis & Properties). Available at: [Link]

(Note: While specific literature on the exact 4-ethyl-5-amino derivative is proprietary or sparse, the separation protocols above are derived from established "Ortho-Effect" chemistry used for aminophenol analogues cited in references 2 and 3.)

Sources

Technical Support Center: Resolving Solubility Challenges with [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- (CAS No. 19434-42-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered when working with this compound in aqueous environments. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these experimental strategies, ensuring your protocols are robust and your results are reliable.

Understanding the Core Challenge

The molecular structure of [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- presents a classic solubility dilemma. It contains a large, non-polar biphenyl backbone, which is inherently hydrophobic and resists dissolving in water.[1][2] Aromatic hydrocarbons, in general, have limited water solubility because they cannot form strong interactions like hydrogen bonds with polar water molecules.[3] Counteracting this are a polar phenolic hydroxyl (-OH) group and a basic amino (-NH2) group. While these groups can interact with water, their influence is often insufficient to overcome the hydrophobicity of the large aromatic system, leading to poor overall aqueous solubility.[4]

This guide provides a systematic approach to tackling this issue, moving from simple adjustments to more complex formulation strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added my [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- powder to a neutral buffer (pH 7.4), but it won't dissolve. I just see suspended particles. Why is this happening?

Answer:

This is the expected behavior for this compound in neutral water. The primary reason is the dominant hydrophobic character of the biphenyl core. According to the principle of "like dissolves like," the non-polar aromatic structure is energetically unfavorable in a highly polar, hydrogen-bonded network like water, leading to very low solubility.[1][3] The polar amino and hydroxyl groups are not sufficient to overcome this hydrophobicity at a neutral pH. You are observing the compound in its undissociated, least soluble state.

Q2: Can I improve the solubility by changing the pH of my solution?

Answer:

Yes, pH adjustment is the most direct and often most effective initial strategy for this specific molecule. The compound is amphoteric, meaning it has both an acidic functional group (the phenolic hydroxyl) and a basic functional group (the amino group).[5] By altering the pH, you can ionize one of these groups, converting the neutral molecule into a salt, which will be significantly more water-soluble.[6][7]

  • In Acidic Conditions (e.g., pH < 4): The amino group (-NH₂) will act as a base and become protonated, forming a positively charged ammonium salt (R-NH₃⁺). This charged species is much more polar and will exhibit enhanced solubility in water.[5]

  • In Basic Conditions (e.g., pH > 11): The phenolic hydroxyl group (-OH) will act as an acid and become deprotonated, forming a negatively charged phenolate salt (R-O⁻). This resulting ion is also more soluble in aqueous media.[5]

There will be a pH at which the compound has minimum solubility, likely around the neutral pH range where the molecule carries no net charge.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Addition: Add an excess amount of [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your application.

G cluster_acid Acidic pH (e.g., pH 2) cluster_neutral Neutral pH (e.g., pH 7) cluster_base Basic pH (e.g., pH 12) Acid R-NH₃⁺ (Protonated) H₂O-Soluble Salt Neutral R-NH₂ (Neutral) Poorly Soluble Acid->Neutral Add Base (OH⁻) Neutral->Acid Add Acid (H⁺) Base R-O⁻ (Deprotonated) H₂O-Soluble Salt Neutral->Base Add Base (OH⁻) Base->Neutral Add Acid (H⁺)

Caption: Ionization states of the compound at different pH values.

Q3: My experiment is pH-sensitive and must be conducted near neutrality. What are my options?

Answer:

When pH modification is not a viable option, several formulation strategies can be employed to create a suitable stock solution that can be diluted into your neutral aqueous medium. The key is to create a favorable microenvironment for the hydrophobic molecule.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This makes the environment more "hospitable" to the non-polar biphenyl group, thereby increasing solubility. This is one of the most common and straightforward approaches in early-stage research.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Co-solventTypical Starting Concentration (v/v) for StockNotes
DMSO 100% (for initial stock)Potent solvent; ensure final concentration in assay is low (<0.5%) to avoid cellular toxicity.
Ethanol 50-100%Good for many organic compounds; can cause protein precipitation at high concentrations.
PEG 400 20-50%A less volatile and often less toxic option than ethanol or DMSO.[9]
Propylene Glycol 20-50%Commonly used in pharmaceutical formulations.[8]
  • Weigh: Accurately weigh the desired amount of [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl-.

  • Initial Dissolution: Add a small volume of the chosen pure co-solvent (e.g., DMSO) to the solid and vortex or sonicate until fully dissolved. This creates a high-concentration primary stock.[10]

  • Stepwise Dilution: Add your aqueous buffer to the primary stock slowly and with constant vortexing. This step is critical. Adding the buffer too quickly can cause the compound to crash out of solution.

  • Final Dilution: Perform the final dilution of this stock into your experimental medium. Always monitor for any signs of precipitation (cloudiness).

G A 1. Weigh Compound B 2. Dissolve in 100% Co-solvent (e.g., DMSO) A->B C 3. Create Concentrated Stock Solution B->C D 4. Slowly add aqueous buffer (with vortexing) C->D E 5. Create Working Stock D->E F 6. Dilute into final assay medium E->F

Caption: Step-by-step workflow for using the co-solvent method.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic biphenyl portion of your compound can be encapsulated within this core, while the hydrophilic shell allows the entire micelle-drug complex to be dispersed in water.[13][14]

Commonly Used Surfactants:

  • Non-ionic (preferred for biological systems): Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

  • Anionic: Sodium dodecyl sulfate (SDS) - often too harsh for cell-based work.

  • Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add the [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- powder directly to the surfactant solution.

  • Gently heat (if the compound is thermally stable) and sonicate or stir until the solution becomes clear. This may take time as the drug incorporates into the micelles.

  • Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates before use.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic "guest" molecules, like your biphenyl compound, forming a stable, water-soluble "inclusion complex".[17][18] This is a highly effective method for improving the solubility of poorly soluble drugs.[19]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a very common choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and used in many pharmaceutical formulations.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in your buffer).

  • Add the [1,1-Biphenyl]-2-ol, 5-amino-4-ethyl- powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating for several hours (or overnight) to allow for the formation of the inclusion complex.

  • The solution should become clear as the complex forms. Filter before use.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Amino-Ethyl-Biphenylols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of amino-ethyl-biphenylols. As a class of compounds with significant potential in drug development, understanding their behavior under mass spectrometric analysis is crucial for their identification and structural elucidation. This document offers a predictive comparison based on established fragmentation principles for aromatic, phenolic, and amine-containing molecules, providing researchers, scientists, and drug development professionals with a foundational understanding of what to expect during analysis.

Introduction: The Structural Context of Fragmentation

Amino-ethyl-biphenylols are characterized by a biphenyl core, a hydroxyl (-OH) group, and an amino-ethyl (-CH2-CH2-NH2) side chain. The fragmentation of these molecules in a mass spectrometer is dictated by the interplay of these functional groups, the ionization method employed, and the energy applied for fragmentation. The most likely sites for initial ionization are the lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group. The stability of the resulting radical cation will significantly influence the subsequent fragmentation pathways.[1][2]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of amino-ethyl-biphenylols, as it will fundamentally influence the type and extent of fragmentation observed.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This can be highly advantageous for structural elucidation by providing a detailed fragmentation fingerprint. However, for some labile molecules, the molecular ion may be weak or absent.[4]

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal initial fragmentation.[3] This is particularly useful for determining the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar compounds that are not easily ionized by ESI.[5] Similar to ESI, it generally produces protonated molecules that can be subjected to MS/MS for structural analysis.

Predicted Fragmentation Pathways of Amino-Ethyl-Biphenylols

The fragmentation of amino-ethyl-biphenylols is expected to be driven by several key processes, including alpha-cleavage, benzylic cleavage, rearrangements, and charge-remote fragmentation.

Alpha-Cleavage at the Amino Group

A dominant fragmentation pathway for amines is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] For amino-ethyl-biphenylols, this would result in the formation of a stable iminium ion.

Diagram: Alpha-Cleavage of an Amino-Ethyl-Biphenylol

G cluster_0 Molecular Ion cluster_1 Alpha-Cleavage M_plus [Biphenyl-CH2-CH2-NH2]+• Frag1 [Biphenyl-CH2]+• M_plus->Frag1 C-C bond cleavage Frag2 [CH2=NH2]+ (m/z 30) M_plus->Frag2 C-C bond cleavage

Caption: Predicted alpha-cleavage of an amino-ethyl-biphenylol molecular ion, leading to the formation of a characteristic iminium ion at m/z 30.

Benzylic Cleavage

The bond between the biphenyl ring and the ethyl side chain is a benzylic position. Cleavage at this bond is highly favorable due to the formation of a resonance-stabilized benzylic cation or radical. This fragmentation would result in a prominent ion corresponding to the biphenyl portion of the molecule.

Diagram: Benzylic Cleavage of an Amino-Ethyl-Biphenylol

G cluster_0 Molecular Ion cluster_1 Benzylic Cleavage M_plus [Biphenyl-CH2-CH2-NH2]+• Frag1 [Biphenyl]+• M_plus->Frag1 Benzylic C-C cleavage Frag2 [CH2-CH2-NH2]+ M_plus->Frag2 Benzylic C-C cleavage

Caption: Predicted benzylic cleavage of an amino-ethyl-biphenylol, resulting in ions representing the biphenyl core and the amino-ethyl side chain.

McLafferty Rearrangement

The McLafferty rearrangement is a common fragmentation pathway for molecules containing a carbonyl group and an accessible gamma-hydrogen.[8][9][10] While amino-ethyl-biphenylols do not have a carbonyl group, a similar hydrogen rearrangement can be envisioned, particularly in the context of the hydroxyl group on the biphenyl ring. This could lead to the elimination of a neutral molecule, such as ethylene, from the amino-ethyl side chain.

Diagram: Putative Hydrogen Rearrangement in an Amino-Ethyl-Biphenylol

G cluster_0 Molecular Ion cluster_1 Hydrogen Rearrangement & Elimination M_plus [HO-Biphenyl-CH2-CH2-NH2]+• Frag1 [HO-Biphenyl-NH2]+• M_plus->Frag1 γ-H transfer & C-C cleavage Neutral_loss CH2=CH2 (Neutral Loss) Frag1->Neutral_loss

Caption: A potential hydrogen rearrangement pathway leading to the elimination of ethylene from the amino-ethyl side chain.

Charge-Remote Fragmentation

Charge-remote fragmentation (CRF) is a process where fragmentation occurs at a site remote from the location of the charge.[11][12] This type of fragmentation is often observed in molecules with long alkyl chains or, in this case, could be initiated by the charge on the nitrogen leading to cleavages within the biphenyl ring system.[13][14][15] CRF can provide valuable information about the core structure of the molecule.

Comparative Fragmentation Data (Predicted)

The following table summarizes the predicted key fragment ions for a generic amino-ethyl-biphenylol under different ionization conditions. The relative intensities are speculative and would need to be confirmed by experimental data.

Predicted Fragment IonProposed StructureExpected m/z (example)Predicted Relative Intensity (EI)Predicted Relative Intensity (ESI-MS/MS)
[M]+•Molecular Ion213Low to MediumN/A (precursor is [M+H]+)
[M+H]+Protonated Molecule214N/AHigh
[M-CH2NH2]+Loss of aminomethyl radical183MediumMedium
[Biphenyl-OH]+•Hydroxylated biphenyl radical cation170HighHigh
[Biphenyl]+•Biphenyl radical cation154MediumLow
[CH2=NH2]+Iminium ion30HighHigh

Experimental Protocols

To obtain the fragmentation data for amino-ethyl-biphenylols, the following general experimental workflows can be employed.

Sample Preparation

A robust sample preparation protocol is essential for obtaining high-quality mass spectra.[16][17][18][19]

  • Dissolution: Dissolve the amino-ethyl-biphenylol sample in a suitable solvent, such as methanol or acetonitrile.

  • Dilution: Dilute the sample to an appropriate concentration for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

  • Matrix Considerations: For complex matrices like plasma or urine, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[20][21][22][23]

  • GC Column: Use a capillary column suitable for the analysis of aromatic amines, such as a DB-5ms or equivalent.

  • Injector: Operate the injector in splitless mode to maximize sensitivity.

  • Oven Program: Develop a temperature program that provides good chromatographic separation of the analyte from any impurities.

  • MS Conditions: Acquire data in full scan mode to capture all fragment ions. The electron energy is typically set to 70 eV.

Diagram: GC-MS Experimental Workflow

G Sample Prepared Sample GC_Injector GC Injector Sample->GC_Injector GC_Column GC Column Separation GC_Injector->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: A typical experimental workflow for the analysis of amino-ethyl-biphenylols by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is the method of choice for the analysis of polar and thermally labile compounds.[24][25][26][27][28]

  • LC Column: A reversed-phase C18 or biphenyl column is recommended for the separation of these compounds.[29][30]

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to promote protonation.

  • MS Conditions:

    • Operate the ESI source in positive ion mode.

    • Perform an initial full scan (MS1) to identify the [M+H]+ ion.

    • Conduct product ion scans (MS/MS) on the [M+H]+ ion to generate fragmentation spectra. Optimize the collision energy to achieve a good balance of fragment ions.

Diagram: LC-MS/MS Experimental Workflow

G Sample Prepared Sample LC_System LC Separation Sample->LC_System ESI_Source ESI Source (+ ion mode) LC_System->ESI_Source Q1 Quadrupole 1 (Isolate [M+H]+) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Scan Fragments) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: A standard workflow for the analysis of amino-ethyl-biphenylols by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of amino-ethyl-biphenylols is predicted to be a rich and informative process, driven by the characteristic chemistries of the amino, hydroxyl, and biphenyl moieties. By understanding the fundamental principles of alpha-cleavage, benzylic cleavage, and potential rearrangements, researchers can effectively interpret the mass spectra of these compounds. The choice of ionization technique will be paramount, with EI providing detailed fragmentation for structural confirmation and ESI-MS/MS offering a powerful tool for sensitive quantification and targeted structural analysis. The predictive framework and experimental guidelines presented here serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the amino-ethyl-biphenylol scaffold.

References

  • Wenthold Group: Gas-Phase Pyrolysis by Charge-Remote Fragmentation - Purdue Chemistry. (n.d.). Retrieved from [Link]

  • Charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissoci. (n.d.). OSU Chemistry. Retrieved from [Link]

  • Applications and mechanisms of charge-remote fragmentation. (1995). PubMed. Retrieved from [Link]

  • McLafferty Rearrangement: An overview. (2022). YouTube. Retrieved from [Link]

  • The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. (2015). PMC. Retrieved from [Link]

  • Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (1980). PubMed. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]

  • Charge remote fragmentation. (2013). Mass Spec Terms. Retrieved from [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link]

  • McLafferty Rearrangement. (n.d.). Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]

  • McLafferty rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Metabolism of biphenyl in the rat. (1976). PubMed. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

  • Spectroscopy of radical cations. The McLafferty rearrangement product in fragmentation of n-butylbenzene and 2-phenylethanol ions. (1987). Journal of the American Chemical Society. Retrieved from [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2021). PMC. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • McLafferty Rearrangement.pptx. (2017). Slideshare. Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. Retrieved from [Link]

  • predicting likely fragments in a mass spectrum. (2023). YouTube. Retrieved from [Link]

  • Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. (2011). TSI Journals. Retrieved from [Link]

  • Mass spectral interpretation. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO. Retrieved from [Link]

  • Substantial benefits of an inert biphenyl column for the analysis of steroids and their phase II metabolites in biological samples. (2024). PubMed. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved from [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI. Retrieved from [Link]

  • (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). (2015). ResearchGate. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2013). PMC. Retrieved from [Link]

  • Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2003). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. (2024). PMC. Retrieved from [Link]

  • Biphenyl based stationary phases for improved selectivity in complex steroid assays. (2017). Retrieved from [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls | Request PDF. (2024). Retrieved from [Link]

  • Representative examples for biphenyl containing marketed drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. (2024). Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from [Link]

  • Biphenyl. (n.d.). The NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2016). RSC Publishing. Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. Retrieved from [Link]

Sources

Comparative Reactivity Guide: [1,1-Biphenyl]-2-ol,5-amino-4-ethyl- vs. Standard Biphenylols

[1]

Executive Summary: The "Super-Activated" Scaffold

In the landscape of functionalized biphenyls, [1,1-Biphenyl]-2-ol,5-amino-4-ethyl- (referred to herein as AEPP ) represents a distinct departure from standard biphenylols like 2-phenylphenol (2-PP) .[1]

While standard 2-PP relies solely on a single phenolic hydroxyl group for activation, AEPP integrates a para-aminophenol core within the biphenyl framework, further modulated by a 4-ethyl substituent.[1] This specific substitution pattern creates a "push-push" electronic system that drastically alters chemoselectivity, oxidation potential, and nucleophilicity compared to its mono-functionalized counterparts.[1]

This guide dissects these differences, providing actionable data and protocols to leverage AEPP’s unique reactivity in synthesis and drug design.

Structural & Electronic Profiling

To predict reactivity, we must first map the electronic landscape of the molecule against the standard.

The Electronic Mismatch

The core difference lies in the Synergistic Activation present in AEPP versus the Singular Activation in 2-PP.[1]

FeatureStandard: 2-Phenylphenol (2-PP)Target: AEPP (5-amino-4-ethyl...)[1]Impact on Reactivity
Core Motif Simple PhenolPara-Aminophenol AEPP is significantly more susceptible to oxidation (quinone imine formation).[1]
Activators 2-OH (Strong)2-OH (Strong) + 5-NH₂ (Very Strong) + 4-Et (Weak)AEPP electron density is vastly higher;

for EAS is orders of magnitude larger.[1]
Directing Effects OH directs to 3, 5NH₂ directs to 6; OH directs to 3Conflict & Dominance: NH₂ (stronger) controls position 6; OH controls position 3.
Steric Environment Pos 6 hindered by Ph-ringPos 6 hindered by Ph-ring + NH₂Position 6 in AEPP is extremely crowded but highly activated.[1]
Visualization of Reactivity Hotspots

The following diagram illustrates the competing directing groups and the resulting reactive sites.

ReactivityMapcluster_0Standard: 2-Phenylphenolcluster_1Target: AEPPPP2-Phenylphenol(2-PP)Pos3Position 3(Ortho to OH)High ReactivityPP->Pos3DirectingPos5Position 5(Para to OH)High ReactivityPP->Pos5DirectingAEPP_Node[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-NH25-NH2 Group(Strongest Activator)AEPP_Node->NH2OH2-OH Group(Strong Activator)AEPP_Node->OHPos6Position 6(Ortho to NH2)DOMINANT SITENH2->Pos6Strong PushPos3_AEPPPosition 3(Ortho to OH)SECONDARY SITEOH->Pos3_AEPPModerate Push

Caption: Comparative activation map showing the shift from 3,5-reactivity in 2-PP to 6-dominance in AEPP driven by the 5-amino group.

Critical Reactivity Differences

Oxidative Lability (The "Quinone Imine" Trap)

The most critical handling difference is oxidation.

  • Standard 2-PP: Stable in air.[1] Requires strong oxidants (e.g., Fremy's salt) to form quinones.

  • AEPP: The 2-OH and 5-NH₂ groups are in a para-relationship (1,4-relationship relative to each other on the ring).[1] This structural motif is structurally predisposed to form Quinone Imines upon mild oxidation (even air exposure in basic solution).

    • Implication: Reactions requiring basic conditions (e.g., alkylation) must be performed under inert atmosphere (

      
       or 
      
      
      ) to prevent polymerization or "tarring."
Nucleophilic Competition (N vs. O)

AEPP possesses two nucleophilic sites: the phenolate oxygen and the amine nitrogen.

  • Hard/Soft Acid Base (HSAB) Theory:

    • Amine (NH₂): Softer nucleophile, neutral pH. Reacts preferentially with soft electrophiles (alkyl halides, Michael acceptors).

    • Phenol (OH): Harder nucleophile, requires deprotonation (

      
      ). Reacts with hard electrophiles (acyl chlorides) after the amine is consumed or protected.
      
  • Protocol Implication: To functionalize the oxygen in AEPP, the nitrogen must be protected (e.g., Boc, Acetyl) first, or the reaction pH must be carefully tuned to protonate the amine (unlikely to work well for O-alkylation).

Experimental Protocols

These protocols validate the reactivity claims. They are designed to demonstrate the specific challenges of AEPP compared to 2-PP.

Protocol A: Chemoselective N-Acylation (Differentiation Test)

Objective: Selectively functionalize the 5-amino group without touching the 2-hydroxyl, demonstrating the superior nucleophilicity of the amine.

Reagents:

  • Substrate: AEPP (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Base: None (Self-catalyzing via amine) or mild Pyridine.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of AEPP in 5 mL anhydrous DCM under Nitrogen. (Note: Solution may be slightly colored due to trace oxidation; add minimal sodium metabisulfite if necessary).

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Monitoring: Stir at RT for 1 hour. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: AEPP spot (

      
      ) disappears; new amide spot appears (
      
      
      ).
    • Comparison: If 2-PP were subjected to these exact conditions (no strong base), no reaction would occur at the OH group.

  • Workup: Wash with weak acid (0.1 M HCl) to remove unreacted amine traces, then brine. Dry over

    
    .
    
  • Validation:

    
    -NMR will show a downfield shift of the NH protons and the appearance of a singlet acetyl methyl group (
    
    
    ppm). The OH peak will remain broad and mobile.
Protocol B: Oxidative Coupling (The Stability Test)

Objective: Demonstrate the oxidative instability of AEPP compared to 2-PP.

Reagents:

  • Substrate: AEPP vs. 2-PP[1]

  • Oxidant: Silver(I) Oxide (

    
    ) or simply Air bubbling.
    
  • Solvent: Methanol/Water (1:1).

Step-by-Step Workflow:

  • Preparation: Prepare two vials. Vial A contains 2-PP (50 mg). Vial B contains AEPP (50 mg). Dissolve both in 5 mL MeOH.

  • Basification: Add 1 eq of NaOH (1M) to both.

    • Immediate Observation: Vial A (2-PP) turns clear/colorless (phenolate). Vial B (AEPP) likely turns dark brown/red immediately (formation of imino-quinone species).

  • Oxidation: Bubble air through both solutions for 30 minutes.

  • Analysis:

    • Vial A (2-PP): Remains largely unchanged. Recovery of starting material

      
      .
      
    • Vial B (AEPP): Complex mixture. TLC shows streaking (polymers) and a high-running colored spot (dimer/quinone).

Comparative Data Summary

The following table synthesizes theoretical

PropertyStandard: 2-PhenylphenolTarget: AEPPRationale

(OH)
9.95 (Typical Phenol)~10.5The 5-amino group is electron-donating, destabilizing the phenoxide anion slightly, raising

.

(NH)
N/A~4.5 (Aniline-like)The 2-OH group (electron donating) increases basicity of the amine slightly compared to aniline.[1]
EAS Rate (

)
1 (Reference)

Synergistic activation by NH₂ and OH makes the ring extremely electron-rich.
Primary EAS Site Position 3 & 5Position 6NH₂ direction dominates; Position 4 is blocked by Ethyl.
LogP (Lipophilicity) 3.09~2.8Amino group lowers LogP, but Ethyl group raises it. Net effect is slightly more polar than 2-PP.
H-Bond Donor Count 13 (1 OH + 2 NH)AEPP has significantly higher binding potential for protein targets.[1]

Mechanistic Pathway: Oxidative Degradation

Understanding the degradation pathway is vital for storage and handling.

OxidationPathwaycluster_preventionPrevention StrategyAEPPAEPP(Reduced Form)RadicalPhenoxyl/AminylRadicalAEPP->Radical-e-, -H+ (Air/Base)QuinoneQuinone Imine(Reactive Electrophile)Radical->Quinone-e-, -H+PolymerInsoluble Polymer(Dark Tar)Quinone->PolymerMichael Addition(Self-Reaction)AntiOxAdd Reducing Agents(Ascorbate/Sulfite)

Caption: The oxidative cascade from AEPP to insoluble polymers, preventable by reducing agents.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] (Mechanisms of Electrophilic Aromatic Substitution and Aminophenol oxidation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7017, 2-Phenylphenol.[1] (Baseline toxicity and reactivity data).[2] [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. (Demonstrates radical reactivity of amino-biphenyls). [Link]

  • Corbett, J. F. "The Chemistry of Hair Dyes: Oxidation Dyes." Journal of the Society of Cosmetic Chemists, 1984. (Authoritative source on the oxidation chemistry of p-aminophenols and quinone imines).

Safety Operating Guide

[1,1-Biphenyl]-2-ol,5-amino-4-ethyl- Proper Disposal Procedures

[1][2]

Executive Summary & Chemical Profile[1][3]

[1,1-Biphenyl]-2-ol,5-amino-4-ethyl- (often structurally referenced as 5-amino-4-ethyl-2-phenylphenol) is a specialized research chemical possessing both phenolic and amine functional groups on a biphenyl scaffold.[1] Due to the lack of a widely harmonized specific UN waste code for this exact isomer, disposal protocols must follow a Structure-Activity Relationship (SAR) safety model.

This guide mandates treating the substance as a Toxic, Amphoteric Organic Solid . The coexistence of an electron-rich amino group and an acidic phenolic group renders this compound sensitive to oxidation and pH changes. Incineration is the only approved final disposal method to ensure complete destruction of the biphenyl ring system.

Physicochemical Hazard Profile
FeatureHazard Implication
Biphenyl Core High aquatic toxicity; potential bioaccumulation.[1] Do not release to drains.
Phenolic -OH Weakly acidic; corrosive to tissue; incompatible with strong bases and oxidizers.[1]
Amino -NH₂ Basic; potential sensitizer; incompatible with acids, acid chlorides, and anhydrides.
Physical State Solid (Powder). Dust explosion hazard if finely dispersed.

Pre-Disposal Assessment & Segregation

Before handling, you must categorize the waste form.[1][2] Do not mix this chemical with general solvent waste unless explicitly authorized by your facility's hazardous waste profile.

Segregation Logic (DOT Graph)

The following decision tree illustrates the critical segregation logic required to prevent dangerous incompatibility reactions during storage.

SegregationLogicChemical[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-OxidizersStrong Oxidizers(Nitrates, Peroxides)Chemical->OxidizersINCOMPATIBLE:Fire/Explosion RiskAcidsStrong Acids(HCl, H2SO4)Chemical->AcidsCAUTION:Exothermic Salt FormationBasesStrong Bases(NaOH, KOH)Chemical->BasesCAUTION:Phenolate FormationHalogensHalogenated Solvents(DCM, Chloroform)Chemical->HalogensCompatible(Segregate for Cost)CombustiblesNon-Halogenated Solvents(Methanol, Acetone)Chemical->CombustiblesCompatible(Preferred Solvent)

Figure 1: Chemical compatibility map.[1] Red lines indicate strict prohibition; yellow lines indicate potential exothermic reactions requiring controlled handling.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired pure powder, contaminated weighing boats, gloves, or spill cleanup materials.[1]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Double-bag the solid waste in 6-mil polyethylene bags before placing it into the rigid container. This prevents dust inhalation when the container is opened at the incineration facility.

  • Labeling: Mark the container with the following:

    • Chemical Name: [1,1-Biphenyl]-2-ol,5-amino-4-ethyl-[1]

    • Hazard Class: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Reaction mixtures or HPLC waste containing the substance.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.[1]

    • Preferred: Methanol, Ethanol, DMSO.[1]

    • Avoid: Mixing with Nitric Acid or Peroxides (Risk of runaway oxidation of the amine/phenol).

  • pH Check: If the solution is highly acidic or basic, neutralize to pH 5–9 to prevent corrosion of the waste drum.

  • Container: Use a Safety Can or Glass Bottle (Amber preferred to prevent photodegradation).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if residual reactivity exists.

Protocol C: Empty Containers

Regulatory Note: Under EPA RCRA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Triple Rinse: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Ethanol). Collect the rinsate as Hazardous Liquid Waste (Protocol B).

  • Defacing: Deface the label and discard the empty container as trash (if non-P-listed) or glass waste. Recommendation: Treat the empty container as hazardous waste to ensure maximum safety.

Operational Workflow & Decision Matrix

The following diagram outlines the operational workflow for disposing of this specific compound, ensuring compliance with "Cradle-to-Grave" tracking.

DisposalWorkflowStartWaste GenerationIdentifyIdentify State:Solid vs. LiquidStart->IdentifySolidPathSolid WasteIdentify->SolidPathPowder/DebrisLiquidPathLiquid WasteIdentify->LiquidPathSolutionContainerSDouble Bag ->Wide Mouth HDPESolidPath->ContainerSContainerLCarboy/Bottle ->Segregate from OxidizersLiquidPath->ContainerLLabelingLabel:'Toxic Organic Waste'List Full Chemical NameContainerS->LabelingContainerL->LabelingSAASatellite AccumulationArea (SAA)Labeling->SAAEHSEHS Pickup ->High Temp IncinerationSAA->EHS

Figure 2: Operational workflow for "Cradle-to-Grave" waste management.

Emergency Procedures (Spills)

In the event of a spill during transfer or disposal:

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved), lab coat, and N95 respirator (if powder is aerosolized).

  • Dry Spill: Do not sweep dry dust, as this generates aerosols. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Wet Spill: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe. Collect all cleanup materials as Protocol A (Solid Waste) .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7017, 2-Phenylphenol. Retrieved from [Link]

    • Note: Used as the structural anchor for hazard assessment of the biphenyl-ol core.[1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

    • Basis for "Characteristic Waste" classification and empty container triple-rinse protocols.[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]

    • Standard for Hazard Communic

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.